molecular formula C14H18N4O6 B12527346 tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 748158-87-4

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate

Cat. No.: B12527346
CAS No.: 748158-87-4
M. Wt: 338.32 g/mol
InChI Key: RWOVCRQPFGQOIZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a hydrazone derivative characterized by a tert-butyl ester group and a 2,4-dinitrophenylhydrazine moiety.

Properties

CAS No.

748158-87-4

Molecular Formula

C14H18N4O6

Molecular Weight

338.32 g/mol

IUPAC Name

tert-butyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate

InChI

InChI=1S/C14H18N4O6/c1-9(7-13(19)24-14(2,3)4)15-16-11-6-5-10(17(20)21)8-12(11)18(22)23/h5-6,8,16H,7H2,1-4H3

InChI Key

RWOVCRQPFGQOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl 3-oxobutanoate with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with molecular targets through the hydrazone linkage and the dinitrophenyl moiety. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dinitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Core Hydrazone Backbone: The compound shares the 2-(2,4-dinitrophenyl)hydrazinylidene group with analogs like methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]propanoate () and Sivifene (). This group is critical for forming Schiff bases, which are often used in coordination chemistry and biological studies .
  • This contrasts with smaller esters, which may exhibit higher reactivity in nucleophilic environments .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Polar Surface Area (Ų) Key Substituents
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate C₁₄H₁₈N₄O₆* ~338.32 (estimated) ~136 (analog-based) tert-Butyl ester
Methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]propanoate () C₁₀H₁₀N₄O₆ 282.06 136.97 Methyl ester
Sivifene () C₁₉H₁₄N₄O₆ 394.34 N/A Bis(4-hydroxyphenyl) group

*Molecular weight estimated based on structural analogs.

  • Polar Surface Area (PSA) : The tert-butyl derivative likely has a PSA similar to methyl analogs (~136 Ų), as the dinitrophenylhydrazine moiety dominates polarity. This suggests comparable solubility profiles in polar solvents .
  • Thermal Stability : The tert-butyl group may improve thermal stability compared to methyl esters, as observed in related tert-butyl carboxylates .

Crystallography and Computational Studies

  • Structural Analysis : Programs like SHELX () and WinGX () are used to resolve hydrazone crystal structures. The tert-butyl group may influence packing efficiency and crystallinity compared to smaller esters .

Biological Activity

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound is synthesized through a condensation reaction involving tert-butyl butanoate and 2,4-dinitrophenylhydrazine. The reaction typically proceeds under acidic conditions, resulting in the formation of the hydrazone derivative. Characterization of the compound can be achieved using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as it helps in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

CompoundIC50 (µM)Source
This compoundTBDIn vitro studies
Related Dinitrophenyl Compounds25-50Various

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are involved in metabolic pathways. For instance, it has been reported that similar hydrazone derivatives can act as inhibitors of carboxylesterases, which play a role in drug metabolism.

EnzymeInhibition TypeReference
CarboxylesterasesCompetitiveWadkins et al., 2005
AcetylcholinesteraseNon-inhibitoryVarious studies

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Radical Scavenging : The presence of the dinitrophenyl group enhances the compound's ability to scavenge free radicals.
  • Enzyme Interaction : The hydrazone moiety may interact with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Cell Signaling Pathways : Preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and apoptosis.

Case Studies

  • Neuroprotective Effects : A study demonstrated that similar compounds could protect neuronal cells from oxidative damage induced by toxins, suggesting a potential role in neuroprotection.
  • Cancer Research : In vitro tests showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy.

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